Spectroscopic Characterization of 2-(Methylthio)-5-nitropyridine: A Technical Guide
Spectroscopic Characterization of 2-(Methylthio)-5-nitropyridine: A Technical Guide
Introduction
2-(Methylthio)-5-nitropyridine is a substituted pyridine derivative with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring an electron-donating methylthio group and a strongly electron-withdrawing nitro group on the pyridine ring, creates a unique electronic environment that influences its reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Methylthio)-5-nitropyridine.
Molecular Structure and Spectroscopic Overview
The structure of 2-(Methylthio)-5-nitropyridine dictates the expected spectroscopic features. The pyridine ring provides a rigid framework, while the substituents introduce specific electronic effects that are key to interpreting the spectra.
Figure 1: Chemical structure of 2-(Methylthio)-5-nitropyridine with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(Methylthio)-5-nitropyridine is expected to show three signals in the aromatic region and one singlet in the aliphatic region.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.2 - 7.4 | d | ~8.5 | 1H |
| H-4 | ~8.3 - 8.5 | dd | ~8.5, 2.5 | 1H |
| H-6 | ~9.1 - 9.3 | d | ~2.5 | 1H |
| -SCH₃ | ~2.6 - 2.8 | s | - | 3H |
Interpretation and Rationale:
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-SCH₃ (Methyl Protons): The methyl protons attached to the sulfur atom are expected to appear as a sharp singlet in the upfield region (~2.6 - 2.8 ppm). The deshielding effect of the adjacent sulfur atom and the aromatic ring shifts this signal downfield compared to a typical methyl group on an alkane.
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Aromatic Protons (H-3, H-4, H-6):
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H-6: This proton is ortho to the nitrogen atom and meta to the strongly electron-withdrawing nitro group. This combination of effects leads to significant deshielding, placing its signal at the most downfield position (~9.1 - 9.3 ppm). It is expected to appear as a doublet due to coupling with H-4.
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H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. The strong deshielding effect of the adjacent nitro group places its signal at a downfield position (~8.3 - 8.5 ppm).
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H-3: This proton is ortho to the electron-donating methylthio group, which would typically cause some shielding. However, its position on the electron-deficient pyridine ring and its proximity to the nitro group result in a downfield shift, though less pronounced than H-4 and H-6 (~7.2 - 7.4 ppm). It will appear as a doublet due to coupling with H-4.
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165 - 170 |
| C-3 | ~120 - 125 |
| C-4 | ~135 - 140 |
| C-5 | ~145 - 150 |
| C-6 | ~150 - 155 |
| -SCH₃ | ~15 - 20 |
Interpretation and Rationale:
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-SCH₃ (Methyl Carbon): This carbon will appear at the most upfield position (~15 - 20 ppm), typical for a methyl group attached to a heteroatom.
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Aromatic Carbons (C-2 to C-6):
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C-2: This carbon is directly attached to the nitrogen and sulfur atoms, leading to a significant downfield shift (~165 - 170 ppm).
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C-5: The carbon bearing the nitro group will be strongly deshielded and is expected to appear significantly downfield (~145 - 150 ppm).
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C-6: Being alpha to the ring nitrogen and influenced by the nitro group, this carbon will also be significantly deshielded (~150 - 155 ppm).
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C-4: This carbon is deshielded by the adjacent nitro group, resulting in a downfield shift (~135 - 140 ppm).
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C-3: This carbon is expected to be the most shielded of the aromatic carbons due to the influence of the adjacent electron-donating methylthio group, appearing around ~120 - 125 ppm.
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Experimental Protocol for NMR Data Acquisition
Figure 2: A generalized workflow for acquiring NMR spectra of 2-(Methylthio)-5-nitropyridine.
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Sample Preparation:
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Accurately weigh 5-10 mg of 2-(Methylthio)-5-nitropyridine.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition:
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Use a standard single-pulse experiment.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Use a proton-decoupled single-pulse experiment.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Perform phase and baseline corrections.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (-SCH₃) | 2950 - 2850 | Weak-Medium |
| Aromatic C=C and C=N stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric NO₂ stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ stretch | 1350 - 1300 | Strong |
| C-N stretch | 1200 - 1000 | Medium |
| C-S stretch | 800 - 600 | Weak-Medium |
Interpretation and Rationale:
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NO₂ Group: The most characteristic and intense bands in the IR spectrum will be due to the nitro group. The asymmetric and symmetric stretching vibrations are expected to appear as strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
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Aromatic Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
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Methylthio Group: The aliphatic C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region (800-600 cm⁻¹).
Experimental Protocol for IR Data Acquisition (ATR)
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Sample Preparation:
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Ensure the ATR crystal is clean.
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Place a small amount of the solid 2-(Methylthio)-5-nitropyridine sample directly onto the ATR crystal.
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Data Acquisition:
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Apply pressure to ensure good contact between the sample and the crystal.
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Collect the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Processing:
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Perform a background subtraction.
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If necessary, apply an ATR correction.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
| m/z | Predicted Identity |
| 170 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 124 | [M - NO₂]⁺ |
| 96 | [M - NO₂ - CO]⁺ |
| 78 | [C₅H₄N]⁺ |
Interpretation and Rationale:
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Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of 2-(Methylthio)-5-nitropyridine (C₆H₆N₂O₂S).
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Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro group or the methyl group.
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Loss of a Methyl Radical: Cleavage of the S-CH₃ bond can lead to a fragment at m/z 155 ([M - CH₃]⁺).
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Loss of a Nitro Group: The C-NO₂ bond is also susceptible to cleavage, resulting in a fragment at m/z 124 ([M - NO₂]⁺).
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Further Fragmentation: The fragment at m/z 124 could further lose carbon monoxide (CO) to give a peak at m/z 96. Fragmentation could also lead to the formation of the pyridyl cation at m/z 78.
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Figure 3: Predicted fragmentation pathway for 2-(Methylthio)-5-nitropyridine in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
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Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
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Ionization:
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Utilize electron impact (EI) ionization at a standard energy of 70 eV.
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Mass Analysis:
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Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
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Data Analysis:
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Identify the molecular ion peak.
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Analyze the fragmentation pattern and propose structures for the major fragment ions.
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Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Methylthio)-5-nitropyridine. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers working with this compound. The provided interpretations, grounded in fundamental spectroscopic principles and comparison with analogous structures, offer a robust framework for the identification and characterization of 2-(Methylthio)-5-nitropyridine in a research and development setting.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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NIST Chemistry WebBook. 2-Amino-5-nitropyridine.[Link]
